(2R,3S)-3-Phenylisoserine ethyl ester is a key chiral intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Taxol® [(2R,3S)(-)-N-benzoyl-3-phenylisoserine ethyl ester] [, , , , , , , ]. This compound belongs to the class of β-hydroxy-α-amino acids and serves as the C-13 side chain of Taxol® [, , , , , , , ]. Its significance in scientific research stems from its role as a crucial building block for synthesizing Taxol® analogs and other pharmaceuticals.
Sharpless Asymmetric Dihydroxylation: This method utilizes the readily available trans-ethyl cinnamate as a starting material []. It involves a Sharpless asymmetric dihydroxylation step to introduce chirality, followed by cyclization to form a cyclic sulfate intermediate. Subsequent ring opening with MgBr2-Et2O yields the desired (2R,3S)-3-Phenylisoserine ethyl ester.
Baker's Yeast-Mediated Reduction: This biocatalytic approach employs Baker's yeast (Saccharomyces cerevisiae) to enantioselectively reduce an α-keto ester or α-keto-β-lactam precursor, ultimately leading to the desired (2R,3S)-3-Phenylisoserine ethyl ester [, ].
Chiral Ester Enolate-Imine Condensation: This strategy involves the condensation of a chiral ester enolate with an imine, generating a 3-hydroxy-4-aryl-β-lactam intermediate with high enantioselectivity []. Subsequent ring opening and esterification provide the target compound.
Resolution of Racemic Threo-Phenylisoserine Amide: This approach begins with the resolution of racemic threo-phenylisoserine amide using an enantiomerically pure organic acid [, ]. The resolved (2R,3S)-3-Phenylisoserine amide is then converted to (2R,3S)-3-Phenylisoserine ethyl ester through a series of chemical transformations.
Microbial Reduction of 2-Chloro-3-oxoesters: This method relies on the microbial reduction of 2-chloro-3-oxoesters to produce chiral 2-chloro-3-hydroxyesters []. Subsequent cyclization under specific conditions provides the desired cis-glycidic ester, which can be further transformed into (2R,3S)-3-Phenylisoserine ethyl ester.
While (2R,3S)-3-Phenylisoserine ethyl ester itself doesn't possess inherent biological activity, its importance lies in its role as a vital component of Taxol®. The mechanism of action of Taxol® involves binding to microtubules, stabilizing them, and preventing their depolymerization [, ]. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis in cancer cells. The (2R,3S)-3-Phenylisoserine ethyl ester side chain of Taxol® is essential for its binding affinity and overall biological activity.
The primary application of (2R,3S)-3-Phenylisoserine ethyl ester is in the synthesis of Taxol® and its analogs [, , , , , , , ]. Taxol® is a potent anticancer agent used in the treatment of various cancers, including ovarian, breast, and lung cancers. By modifying the structure of (2R,3S)-3-Phenylisoserine ethyl ester, researchers can develop novel Taxol® analogs with improved pharmacological properties, such as enhanced potency, reduced toxicity, or overcome drug resistance.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: